![molecular formula C12H18O5 B14326061 Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- CAS No. 99700-26-2](/img/structure/B14326061.png)
Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-: is a chemical compound with the molecular formula C16H34O9 and a molecular weight of 370.4358 . It is also known by other names such as Octaethylene glycol and 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol . This compound is characterized by its multiple ethoxy and phenoxy functional groups, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- typically involves the ethoxylation of ethanol . This process includes the reaction of ethanol with ethylene oxide in the presence of a catalyst, usually an alkali metal hydroxide . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous ethoxylation reactions in specialized reactors, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl and ethoxy groups allow it to form hydrogen bonds and interact with other molecules, enhancing its solubility and reactivity . These interactions are crucial in its role as a solvent and reagent in chemical reactions.
Comparación Con Compuestos Similares
- Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
- Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-
- 2-(2-phenoxyethoxy)ethanol
Comparison: Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- is unique due to its multiple ethoxy and phenoxy groups, which provide enhanced solubility and reactivity compared to similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
99700-26-2 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hydroxyethoxy)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H18O5/c13-5-7-15-9-10-17-12-4-2-1-3-11(12)16-8-6-14/h1-4,13-14H,5-10H2 |
Clave InChI |
GUKIYJFJIRUOMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCO)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
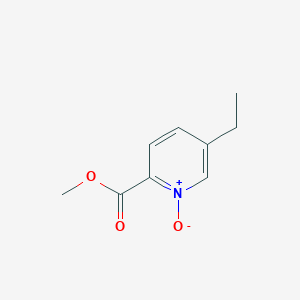



![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
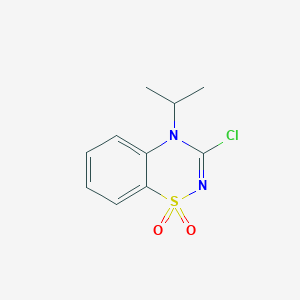
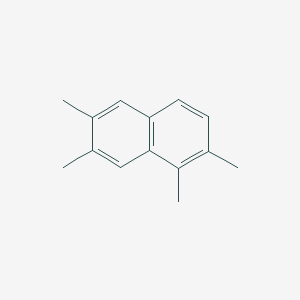
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
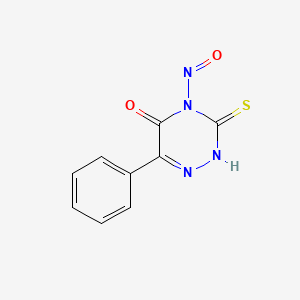
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)

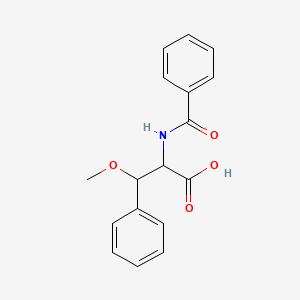
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
